

A Comprehensive Technical Guide to the Solubility Profile of 3-Bromo-5-isopropylpyridine

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Compound of Interest

Compound Name: **3-Bromo-5-isopropylpyridine**

Cat. No.: **B166108**

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of **3-Bromo-5-isopropylpyridine**, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles governing its solubility, outlines robust experimental protocols for its determination, and discusses the anticipated effects of key variables such as solvent polarity, temperature, and pH. This approach equips researchers with the necessary tools and theoretical framework to effectively evaluate and utilize **3-Bromo-5-isopropylpyridine** in their work.

Physicochemical Properties of 3-Bromo-5-isopropylpyridine

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility behavior. Key parameters for **3-Bromo-5-isopropylpyridine** are summarized below.

Property	Value	Source
CAS Number	120945-74-4	[1] [2] [3]
Molecular Formula	C ₈ H ₁₀ BrN	[2] [3]
Molecular Weight	200.08 g/mol	[2] [3] [4]
Appearance	Not explicitly stated, likely a liquid or low-melting solid	
Predicted pKa	0.85 ± 0.20 (for the pyridinium ion)	[5]

Note: The predicted pKa suggests that the pyridine nitrogen is weakly basic.

Theoretical Framework for Solubility

The solubility of **3-Bromo-5-isopropylpyridine** is governed by the interplay of its molecular structure with the properties of the solvent. The principle of "like dissolves like" is a useful starting point.

The structure of **3-Bromo-5-isopropylpyridine** incorporates both polar and non-polar features:

- **Polarity:** The nitrogen atom in the pyridine ring introduces polarity and a site for hydrogen bonding.[\[6\]](#)
- **Non-polar character:** The bromo and isopropyl substituents, along with the aromatic ring, contribute to its non-polar nature.

This dual character suggests that **3-Bromo-5-isopropylpyridine** will exhibit solubility in a range of organic solvents. Its solubility in water is expected to be limited due to the hydrophobic isopropyl and bromo groups, a common trait for many pyridine derivatives.[\[5\]](#)[\[6\]](#)

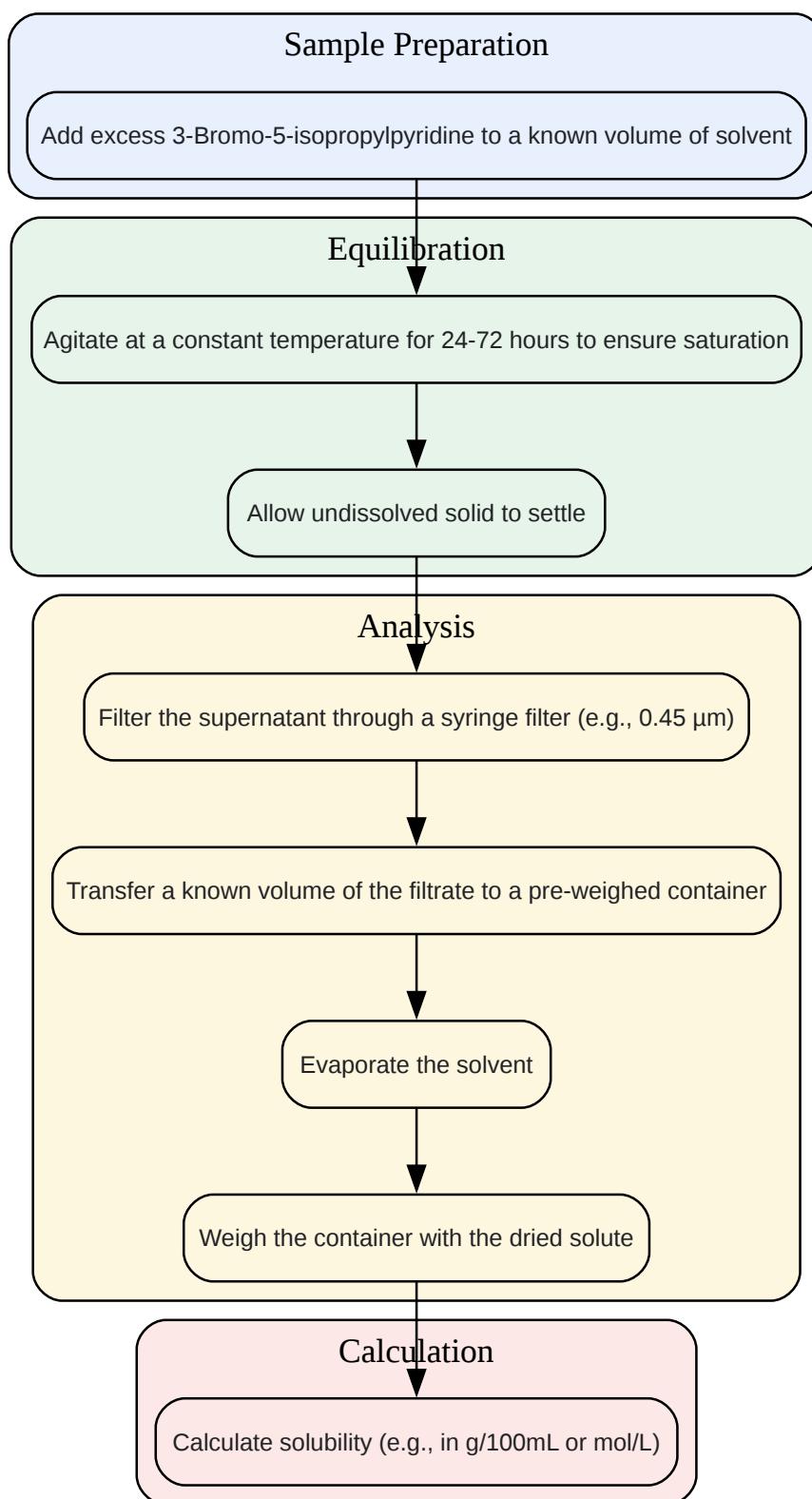
Experimental Determination of Solubility

Given the absence of extensive published data, empirical determination of solubility is crucial. The following are established methods for accurately quantifying the solubility of compounds like **3-Bromo-5-isopropylpyridine**.

Gravimetric Method

This is a fundamental and widely used technique for determining solubility.

Workflow for Gravimetric Solubility Determination

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Caption: Workflow for the gravimetric determination of solubility.

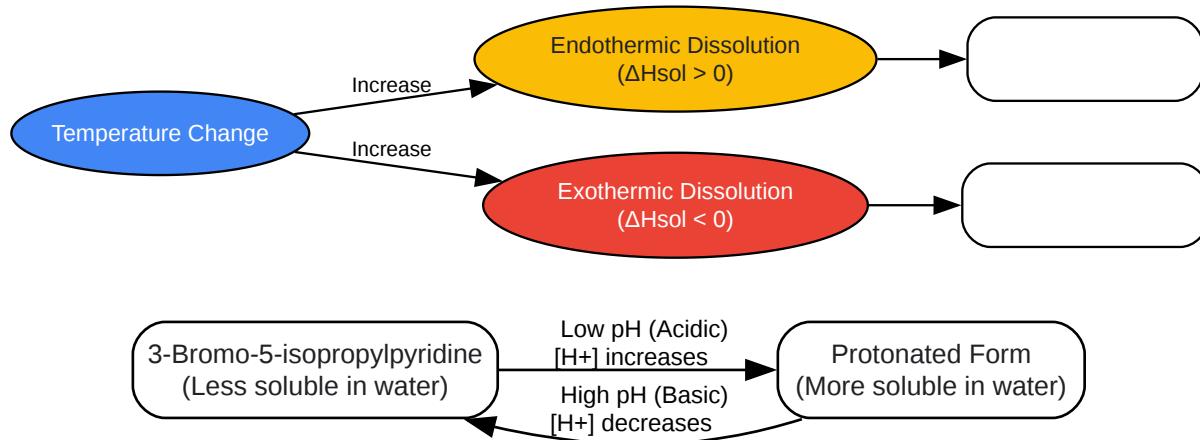
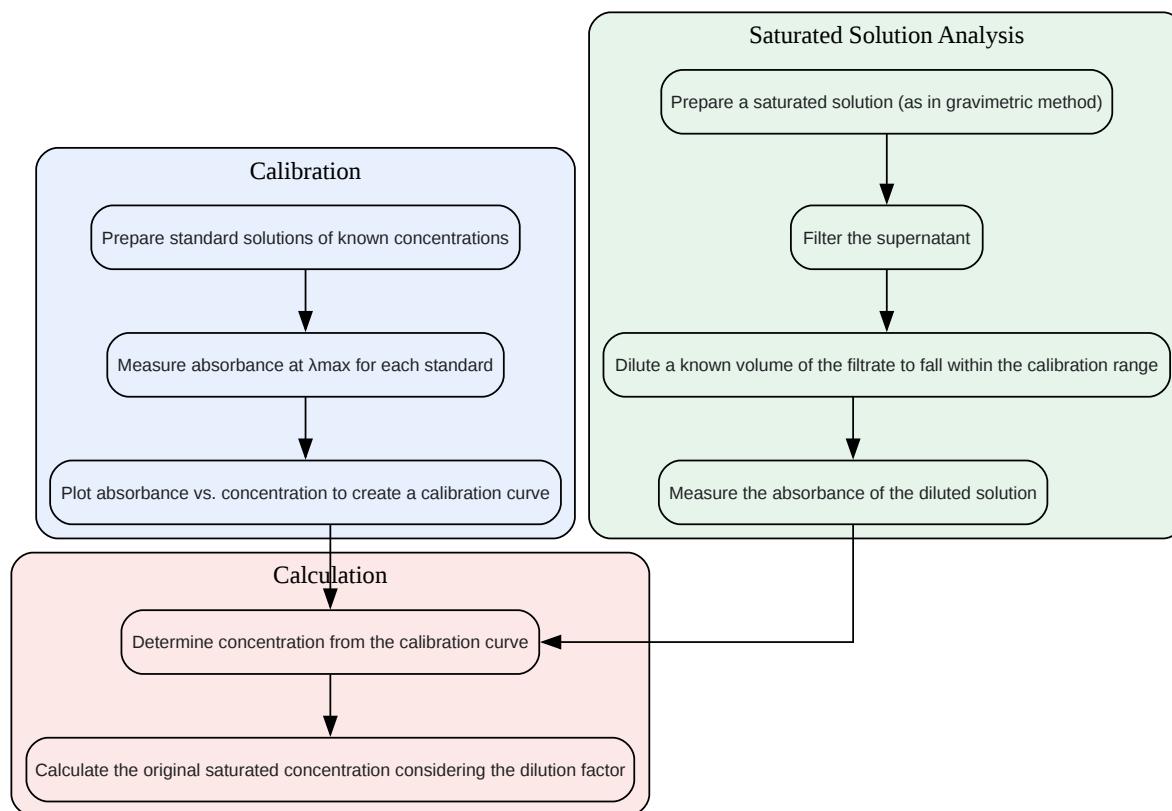
Detailed Protocol:

- Preparation: Add an excess amount of **3-Bromo-5-isopropylpyridine** to a known volume of the selected solvent in a sealed vial. The presence of undissolved solute is essential to confirm that the solution is saturated.[7]
- Equilibration: Place the vials in an isothermal shaker or a constant temperature water bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to reach equilibrium.[7] Preliminary experiments can determine the minimum time required to achieve a constant concentration.
- Sample Collection and Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter (e.g., 0.45 μm) into a pre-weighed container.[7][8]
- Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be achieved using a rotary evaporator or by placing the container in an oven at a temperature below the boiling point of **3-Bromo-5-isopropylpyridine**.
- Mass Determination and Calculation: Once the solvent is completely removed, cool the container in a desiccator and weigh it again. The difference in weight gives the mass of the dissolved solute. Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

UV-Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore and can be more rapid than the gravimetric method once a calibration curve is established.

Workflow for UV-Vis Solubility Determination



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Sources

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